molecular formula C11H8ClNO2 B2460974 Methyl 6-chloroquinoline-8-carboxylate CAS No. 1531504-96-7

Methyl 6-chloroquinoline-8-carboxylate

Cat. No.: B2460974
CAS No.: 1531504-96-7
M. Wt: 221.64
InChI Key: AARVSKZCFCFPQC-UHFFFAOYSA-N
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Description

Methyl 6-chloroquinoline-8-carboxylate is a chemical compound with the molecular formula C11H8ClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-chloroquinoline-8-carboxylate can be synthesized through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another method includes the use of benzaldehyde, methyl cyanoacetate, and aromatic amines with nanostructured titanium dioxide photocatalysts under microwave irradiation .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalysts and controlled environments is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloroquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .

Scientific Research Applications

Methyl 6-chloroquinoline-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which Methyl 6-chloroquinoline-8-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-chloroquinoline-8-carboxylate is unique due to its specific chlorine substitution at the 6-position and the carboxylate group at the 8-position. These structural features confer distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry .

Biological Activity

Methyl 6-chloroquinoline-8-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline structure characterized by a benzene ring fused to a pyridine ring. The compound has a methyl ester functional group at the carboxylic acid position and a chlorine atom at the 6-position of the quinoline ring. Its molecular formula is C10H8ClNO2C_{10}H_8ClNO_2, with a molecular weight of approximately 221.64 g/mol. The presence of the chlorine atom and the carboxylate group contributes to its unique chemical properties and biological activities.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit microbial growth by targeting specific enzymes or pathways involved in bacterial metabolism.
  • Anticancer Potential : Preliminary research indicates that this compound may possess anticancer properties, with studies suggesting it could be effective against several cancer cell lines .

The mechanism by which this compound exerts its biological effects involves several potential pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth, leading to its antimicrobial effects. For example, it has been suggested that it interacts with DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
  • Cancer Cell Interaction : In cancer cells, this compound may induce apoptosis or inhibit cell proliferation through pathways involving reactive oxygen species (ROS) generation and modulation of signaling pathways related to cell survival .

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of various quinoline derivatives, including this compound, reported minimum inhibitory concentration (MIC) values against several pathogens:

Pathogen MIC (mg/mL) Standard Drug MIC (mg/mL)
Staphylococcus aureus0.06250.125
Klebsiella pneumoniae0.1250.125
Acinetobacter baumannii0.2500.0625

These results indicate that this compound exhibits potent activity against resistant strains compared to standard antibiotics .

Anticancer Activity

In vitro studies on cancer cell lines such as HeLa and MCF-7 have demonstrated that this compound can reduce cell viability significantly:

Cell Line IC50 (µM) Control IC50 (µM)
HeLa1021
MCF-71530

The IC50 values indicate that the compound is more effective than some conventional chemotherapeutics, suggesting its potential as a lead compound for further development .

Properties

IUPAC Name

methyl 6-chloroquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARVSKZCFCFPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Cl)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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